molecular formula C11H8FNO2 B2546589 7-Fluoro-6-methoxyquinoline-2-carbaldehyde CAS No. 2470435-53-9

7-Fluoro-6-methoxyquinoline-2-carbaldehyde

Cat. No.: B2546589
CAS No.: 2470435-53-9
M. Wt: 205.188
InChI Key: KFBNWADOIFNHRI-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyquinoline-2-carbaldehyde is a fluorinated quinoline derivative. The quinoline ring system is a fundamental structure in organic chemistry, known for its presence in various biologically active compounds. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its chemical and biological properties, making it a valuable compound in scientific research and industrial applications .

Preparation Methods

The synthesis of 7-Fluoro-6-methoxyquinoline-2-carbaldehyde typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Chemical Reactions Analysis

7-Fluoro-6-methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted quinoline derivatives.

Scientific Research Applications

7-Fluoro-6-methoxyquinoline-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The biological activity of 7-Fluoro-6-methoxyquinoline-2-carbaldehyde is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, while the methoxy group can influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-6-methoxyquinoline-2-carbaldehyde include:

The uniqueness of this compound lies in the synergistic effects of the fluorine and methoxy groups, which enhance its chemical stability and biological activity.

Properties

IUPAC Name

7-fluoro-6-methoxyquinoline-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11-4-7-2-3-8(6-14)13-10(7)5-9(11)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBNWADOIFNHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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